GN6958
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Overview
Description
GN6958 is a non-peptidic selective SUMO-sentrin specific protease (SENP)1 protease inhibitor . It is a 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative .
Synthesis Analysis
This compound was developed based on the hypoxia-inducible factor (HIF)-1α inhibitor 1 (GN6767) . The direct interaction of compound 1 with SENP1 protein in cells was observed by the pull-down experiments using the biotin-tagged compound 2 coated on the streptavidin affinity column .
Chemical Reactions Analysis
Among the various 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives tested, compounds 3 and this compound suppressed HIF-1α accumulation in a concentration-dependent manner without affecting the expression level of tubulin protein in HeLa cells .
Scientific Research Applications
Gene Set Enrichment Analysis (GSEA) : A powerful analytical method for interpreting gene expression data, focusing on gene sets that share common biological functions, chromosomal locations, or regulation. This method can yield insights into cancer-related data sets and other genomic studies (Subramanian et al., 2005).
Graphene Nanosheet Applications : Discusses the unique properties of graphene nanosheets (GNs) and their applications in various fields, including biology, materials science, and energy. This could be relevant if GN6958 has similarities with graphene-based materials (Guo & Dong, 2011).
Gold Nanoparticles in Biomedical Applications : Reviews the use of gold nanoparticles in various biomedical applications, including diagnostics, therapy, and drug delivery. This is pertinent if this compound is related to nanoparticle research (Dykman & Khlebtsov, 2012).
Genome-wide Association Studies (GWAS) : Discusses the approach and impact of GWAS in discovering novel genes affecting outcomes by testing genetic variants. This may be relevant for understanding the genetic applications of this compound (Shaffer et al., 2012).
Graphene-Based Nanomaterials in Biomedical Applications : Reviews the applications of graphene-based nanomaterials in biomedicine, including their use in diagnostics, drug delivery, and bioimaging, along with potential environmental and health risks (Dasari Shareena et al., 2018).
Mechanism of Action
Target of Action
GN6958 is a non-peptidic selective inhibitor of SUMO-sentrin specific protease 1 (SENP1) . SENP1 is a major deSUMOylase enzyme that efficiently removes small ubiquitin-related modifier (SUMO) proteins from their target substrates . This enzyme plays a crucial role in various biological pathways such as cancer, cell growth and differentiation, ribosome biogenesis, and transcriptional regulation .
Mode of Action
This compound inhibits the protease activity of SENP1 in a concentration-dependent manner . The direct interaction of this compound with SENP1 protein in cells has been observed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is SUMOylation, a post-translational modification process that involves the attachment of SUMO proteins to target proteins . This process regulates protein-protein interactions, subcellular localization, and transcriptional activity of target proteins . By inhibiting SENP1, this compound disrupts the dynamic balance of SUMOylation and deSUMOylation, thereby affecting the functions of proteins involved in tumorigenesis and other biological processes .
Pharmacokinetics
Its selective inhibition against senp1 protease activity suggests that it may have favorable bioavailability .
Result of Action
The molecular effect of this compound involves the suppression of SENP1 activity, leading to an increase in SUMOylated proteins . On a cellular level, this results in the suppression of HIF-1α accumulation, which can influence various cellular processes, including cell survival, angiogenesis, and energy metabolism .
Future Directions
Biochemical Analysis
Biochemical Properties
GN6958 plays a significant role in biochemical reactions, particularly in the process of deSUMOylation . It interacts with enzymes such as SENP1, a SUMO-specific protease, and inhibits its activity . This interaction alters the balance of SUMOylation and deSUMOylation, impacting the function of various proteins and biomolecules within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting SENP1, this compound influences cell function by altering the SUMOylation status of various proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SENP1 and inhibiting its activity . This prevents SENP1 from removing SUMO from target proteins, thereby altering their function . The changes in protein function can lead to alterations in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
Early studies suggest that this compound may have a threshold effect, with increased efficacy at higher doses . The potential for toxic or adverse effects at high doses is still being explored .
Metabolic Pathways
This compound is involved in the SUMOylation-deSUMOylation pathway . It interacts with the enzyme SENP1 and inhibits its activity, thereby altering the balance of SUMOylation and deSUMOylation within the cell . This can impact metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. Preliminary studies suggest that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation within the cell .
Subcellular Localization
Early studies suggest that this compound may be directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-30-23(28)19-9-7-8-18(16-19)17-25-20-12-14-22(15-13-20)27(2)24(29)26-21-10-5-4-6-11-21/h4-16,25H,3,17H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROUJPHZPIWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)N(C)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.